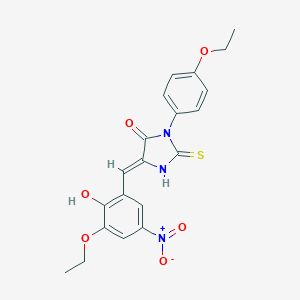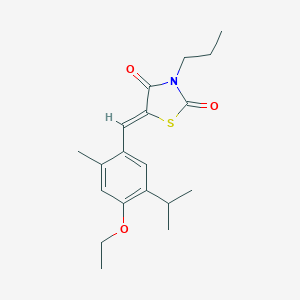![molecular formula C24H26N2O5S B300940 N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound is developed by Bristol-Myers Squibb, and it is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
BMS-986165 is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a key role in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. In addition, this compound has been shown to have minimal off-target effects, which suggests that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the advantages of BMS-986165 is its selectivity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance to develop over time.
Future Directions
There are several potential future directions for the development of BMS-986165. One possibility is the use of this compound in combination with other drugs that target different pathways involved in inflammation. Another direction is the development of prodrugs or other formulations that increase the half-life of BMS-986165 and improve its bioavailability.
In conclusion, BMS-986165 is a promising small molecule inhibitor that has shown efficacy in the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination therapies and other formulations.
Synthesis Methods
The synthesis of BMS-986165 involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine and the subsequent reaction with phenylsulfonyl chloride. The final step involves the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine methyl ester, followed by deprotection to yield BMS-986165.
Scientific Research Applications
BMS-986165 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has shown efficacy in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.
properties
Product Name |
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide |
|---|---|
Molecular Formula |
C24H26N2O5S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-18-9-11-19(12-10-18)16-26(32(28,29)21-7-5-4-6-8-21)17-24(27)25-22-15-20(30-2)13-14-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI Key |
YGISWGSHWQNYPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)


![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)
![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)